18-Methyl-estrone
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Overview
Description
18-Methyl-estrone is a synthetic derivative of estrone, a naturally occurring estrogen. Estrone is one of the three major estrogens in the human body, the others being estradiol and estriol. This compound is characterized by the addition of a methyl group at the 18th carbon position, which can influence its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methyl-estrone typically involves the modification of estrone or its precursors. One common method is the methylation of estrone at the 18th carbon position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process often starts with the extraction of estrone from natural sources or its synthesis from simpler steroid precursors. The methylation step is then scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 18-Methyl-estrone can undergo several types of chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups at different positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles for further functionalization.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-3,17-dione, while reduction can produce 18-Methyl-estradiol .
Scientific Research Applications
18-Methyl-estrone has various applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Explored for potential therapeutic uses, including hormone replacement therapy and treatment of estrogen-related disorders.
Mechanism of Action
The mechanism of action of 18-Methyl-estrone involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors, the hormone-receptor complex translocates to the cell nucleus and binds to estrogen response elements on DNA. This binding alters the transcription rate of specific genes, leading to various physiological responses .
Comparison with Similar Compounds
Estrone: The parent compound, naturally occurring estrogen.
Estradiol: Another major estrogen with higher potency.
Estriol: A weaker estrogen primarily found during pregnancy.
Comparison: 18-Methyl-estrone is unique due to the presence of the methyl group at the 18th position, which can affect its metabolic stability and receptor binding affinity. Compared to estrone, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .
Properties
Molecular Formula |
C19H24O2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-13-ethyl-3-hydroxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h4,6,11,15-17,20H,2-3,5,7-10H2,1H3/t15-,16-,17+,19+/m1/s1 |
InChI Key |
NQPGPSTYXRSFID-VXNCWWDNSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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